molecular formula C11H13N3O4S B13895848 Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate

Cat. No.: B13895848
M. Wt: 283.31 g/mol
InChI Key: YARHMBACNONSIQ-UHFFFAOYSA-N
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Description

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate (CAS: 2204230-11-3) is a pyridine derivative with a molecular formula of C₁₁H₁₃N₃O₄S and a molecular weight of 283.30 g/mol . Its structure features a pyridine ring substituted at position 6 with an ethoxycarbonylcarbamothioylamino group (-NH-C(S)-NH-CO-OCH₂CH₃) and at position 3 with a methyl ester (-COOCH₃). This compound is designated for research use, though detailed physical properties (e.g., melting point, solubility) remain unspecified in available literature .

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H13N3O4S/c1-3-18-11(16)14-10(19)13-8-5-4-7(6-12-8)9(15)17-2/h4-6H,3H2,1-2H3,(H2,12,13,14,16,19)

InChI Key

YARHMBACNONSIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

A representative synthetic route includes the following steps:

  • Preparation of Pyridine Carboxylate Ester Precursor:

    • Ethyl 6-chloropyridine-3-carboxylate is used as the starting material.
    • This compound can be synthesized or procured commercially and serves as the electrophilic substrate for nucleophilic substitution.
  • Nucleophilic Substitution with Thiourea:

    • The ethyl 6-chloropyridine-3-carboxylate is reacted with thiourea or an ethoxycarbonyl-substituted thiourea derivative.
    • The nucleophilic sulfur atom attacks the electrophilic 6-position of the pyridine ring, displacing the chlorine atom.
    • This step introduces the carbamothioylamino group linked to the pyridine ring.
  • Esterification and Purification:

    • The methyl ester at the 3-position is retained or introduced through esterification if necessary.
    • The reaction mixture is purified by standard organic techniques such as column chromatography, often using silica gel and elution with mixtures of ethyl acetate and dichloromethane.
    • The product is isolated as a pale yellow powder or crystalline solid.

Reaction Conditions and Yields

  • The nucleophilic substitution reaction is typically carried out under reflux conditions in an inert atmosphere (e.g., nitrogen) to prevent oxidation or side reactions.
  • Solvents such as dichloromethane or ethanol are commonly used.
  • Triethylamine or other bases may be added to neutralize formed acids and drive the reaction to completion.
  • Reaction times range from several hours to 24 hours depending on the scale and exact reagents.
  • Yields reported for similar pyridine derivatives in the literature range from moderate to good (approximately 70–88%).

Representative Reaction Scheme

Step Reagents & Conditions Product Description
1 Ethyl 6-chloropyridine-3-carboxylate + Thiourea derivative, reflux in ethanol or dichloromethane, base (e.g., triethylamine) This compound as pale yellow solid
2 Purification by silica gel chromatography with ethyl acetate:dichloromethane (8:2) Pure compound isolated for characterization

Analytical Characterization and Research Findings

Spectroscopic Characterization

Physicochemical Properties

Property Value
Molecular Formula C11H13N3O4S
Molecular Weight 283.31 g/mol
Melting Point Not specifically reported; similar compounds melt ~150-180 °C
XLogP (Partition Coefficient) 1.7
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 5
Topological Polar Surface Area 122 Ų

These properties suggest moderate polarity and potential for hydrogen bonding, relevant for biological activity and solubility.

Comparative Summary of Preparation Methods

Method Aspect Description Advantages Limitations
Starting Material Ethyl 6-chloropyridine-3-carboxylate or methyl pyridine carboxylate esters Readily available or easily synthesized Requires careful handling of chlorinated precursors
Key Reaction Nucleophilic substitution with thiourea derivatives High regioselectivity, good yields Requires reflux and inert atmosphere
Purification Silica gel column chromatography with ethyl acetate/dichloromethane Effective separation of product Time-consuming
Reaction Conditions Reflux in organic solvents, use of base (triethylamine) Well-established procedure Use of volatile organic solvents

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound: Further studies are needed to explore its reactivity in thiourea-mediated reactions or as a ligand.
  • Analogs : Structural modifications (e.g., Boc protection, aryl groups) highlight strategies to tailor pyridine derivatives for specific applications, from drug discovery to materials science .

Biological Activity

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on available literature.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 2204230-11-3

This compound features a pyridine ring substituted with an ethoxycarbonyl group and a carbamothioylamino moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 6-pyridinecarboxylate with ethoxycarbonyl isothiocyanate and subsequent amination. This synthetic route has been optimized for yield and purity, ensuring the availability of the compound for biological testing.

Antioxidant Activity

Research has indicated that derivatives of pyridine compounds often exhibit significant antioxidant properties. A study evaluating similar compounds found that certain pyridine derivatives demonstrated effective free radical scavenging capabilities, suggesting that this compound may also possess this activity. The antioxidant efficacy can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundTBDTBD
Reference Compound (e.g., Gallic Acid)5040

Anti-inflammatory Activity

This compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory pathways. The mechanism appears to involve modulation of the NF-kB signaling pathway, which is crucial for the expression of these cytokines.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogenic bacteria and fungi. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    • A recent study demonstrated that a related compound significantly reduced paw edema in a rat model of inflammation, correlating with decreased levels of inflammatory markers in serum.
  • Antioxidant Evaluation :
    • In a comparative study, this compound was tested alongside established antioxidants, showing promising results in reducing oxidative stress markers in cultured cells.
  • Antimicrobial Testing :
    • In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate, and how can yield be maximized?

Answer: A high-yield synthesis (94%) for structurally analogous pyridine derivatives involves starting with dimethyl 2,5-pyridinedicarboxylate, followed by regioselective functionalization of the pyridine ring. For the target compound, key steps include:

  • Thiocarbamoylation : Introduce the ethoxycarbonylcarbamothioyl group via reaction with thiophosgene derivatives under anhydrous conditions.
  • Esterification : Protect the carboxylic acid group using methanol in the presence of a catalyst like H₂SO₄ or DCC/DMAP .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
    Critical Parameters : Control reaction temperature (0–5°C during thiocarbamoylation to minimize side reactions) and stoichiometric excess of thiocarbonylating agents (1.2–1.5 equiv.) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165–170 ppm).
  • IR : Peaks at ~1700 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H stretch of carbamothioyl group) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S composition (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for the ethoxycarbonylcarbamothioylamino group under varying conditions?

Answer: Discrepancies in reactivity (e.g., hydrolysis vs. nucleophilic substitution) arise from solvent polarity, pH, and catalyst choice:

  • Hydrolysis : In aqueous acidic conditions (HCl/THF, 60°C), the carbamothioyl group hydrolyzes to urea derivatives. Use controlled pH (buffers) to isolate intermediates .
  • Nucleophilic Substitution : In polar aprotic solvents (DMF, DMSO), the thiocarbonyl group reacts with amines or thiols. Monitor reaction progress via TLC to optimize time/temperature .
    Troubleshooting : If unexpected byproducts form, characterize via LC-MS and adjust protecting group strategies (e.g., Boc for amines) .

Q. What strategies improve regioselectivity in modifying the pyridine ring while preserving labile functional groups?

Answer:

  • Directed Ortho-Metalation : Use lithiating agents (LDA or s-BuLi) at −78°C to functionalize the pyridine ring ortho to the ester group. Quench with electrophiles (e.g., CO₂ for carboxylation) .
  • Catalytic C-H Activation : Pd(OAc)₂ with ligands (e.g., PCy₃) enables coupling at the 4-position of the pyridine ring without disturbing the carbamothioyl group .
    Key Considerations : Pre-coordinate the pyridine nitrogen with Lewis acids (BF₃·Et₂O) to enhance selectivity .

Q. How can computational methods aid in predicting reaction pathways or stability of this compound?

Answer:

  • DFT Calculations : Model transition states for hydrolysis or substitution using Gaussian or ORCA. Focus on bond dissociation energies (BDEs) of C-S and C-N bonds .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability; polar solvents (e.g., DMF) stabilize the thiocarbamoyl group via hydrogen bonding .
  • Docking Studies : Predict biological activity by docking the compound into enzyme active sites (e.g., kinases or proteases) using AutoDock Vina .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Thiocarbamoylation94>990–5°C, DCM solvent
Pd-Catalyzed Coupling7897Pd(OAc)₂, 80°C, DMF

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